molecular formula C13H18ClNO B13987090 1-(2-Phenylethyl)piperidin-2-one;hydrochloride

1-(2-Phenylethyl)piperidin-2-one;hydrochloride

Cat. No.: B13987090
M. Wt: 239.74 g/mol
InChI Key: NQVHTKUQPJWULM-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperidin-2-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)piperidin-2-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylethylamine with a suitable carbonyl compound under acidic conditions to form the piperidinone ring . Another approach involves the hydrogenation of pyridine derivatives using metal-based nanocatalysts .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale synthesis of piperidine compounds with high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)piperidin-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium chlorite, potassium permanganate.

    Reducing Agents: Hydrogen gas with metal catalysts (e.g., palladium, platinum).

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

1-(2-phenylethyl)piperidin-2-one;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2;1H

InChI Key

NQVHTKUQPJWULM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCC2=CC=CC=C2.Cl

Origin of Product

United States

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